Product packaging for Methyldiphenylphosphine(Cat. No.:CAS No. 1486-28-8)

Methyldiphenylphosphine

Cat. No.: B073815
CAS No.: 1486-28-8
M. Wt: 200.22 g/mol
InChI Key: UJNZOIKQAUQOCN-UHFFFAOYSA-N
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Description

Methyldiphenylphosphine is a valuable monodentate tertiary phosphine ligand extensively utilized in organometallic chemistry and homogeneous catalysis. Its primary research application lies in the formation of transition metal complexes, particularly with palladium, nickel, and platinum, which serve as highly active catalysts for cross-coupling reactions (e.g., Suzuki, Heck, and Stille couplings), hydroformylation, and hydrogenation processes. The electron-donating properties and steric bulk of the this compound ligand significantly influence the electronic environment and geometry of the metal center, thereby modulating the catalyst's reactivity, selectivity, and stability. Beyond catalysis, this phosphine finds application in materials science for the synthesis of phosphine-based polymers and as a precursor for the preparation of phosphonium salts and other phosphorus-containing compounds. It is also employed as a reducing agent in specific organic syntheses. Our product is supplied with a guarantee of high purity to ensure consistent and reliable performance in your research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13P B073815 Methyldiphenylphosphine CAS No. 1486-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(diphenyl)phosphane
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InChI

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
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InChI Key

UJNZOIKQAUQOCN-UHFFFAOYSA-N
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Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C13H13P
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DSSTOX Substance ID

DTXSID30164028
Record name Methyldiphenylphosphine
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Molecular Weight

200.22 g/mol
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Physical Description

Pale yellow liquid; [Alfa Aesar MSDS]
Record name Methyldiphenylphosphine
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CAS No.

1486-28-8
Record name Methyldiphenylphosphine
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Synthetic Methodologies for Methyldiphenylphosphine and Its Derivatives

Established Synthetic Routes

Established synthetic routes for methyldiphenylphosphine primarily rely on the nucleophilic substitution of a suitable phosphorus halide with an organometallic reagent. The high reactivity and commercial availability of the starting materials make these methods efficient for laboratory and potential industrial-scale production.

The most common and widely documented method for preparing this compound involves the use of Grignard reagents. nih.gov This approach leverages the reaction between a di-substituted phosphorus halide and a methylmagnesium halide, providing a direct and efficient route to the desired tertiary phosphine (B1218219).

The synthesis is typically accomplished by reacting chlorodiphenylphosphine (B86185) with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. nih.govchemicalbook.com In this nucleophilic substitution reaction, the carbanionic character of the methyl group in the Grignard reagent facilitates an attack on the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride ion to form the P-C bond. The resulting products are this compound and a magnesium halide salt. nih.gov One specific reported synthesis involves the dropwise addition of a methylmagnesium iodide solution in diethyl ether to a solution of chlorodiphenylphosphine, also in diethyl ether, under an inert atmosphere. chemicalbook.com Another procedure utilizes methylmagnesium chloride in tetrahydrofuran (B95107) (THF). nih.govsemanticscholar.org

The yield and purity of this compound are sensitive to reaction conditions, particularly temperature and the choice of solvent. Low temperatures are generally employed to control the exothermic nature of the Grignard reaction and minimize side product formation. For instance, a reported procedure using methylmagnesium iodide in diethyl ether was conducted at -35 °C, achieving a 74% yield. chemicalbook.com In contrast, a synthesis using methyl magnesium chloride in THF at a more moderate temperature of -10 °C resulted in a 66% yield. nih.gov

The choice of solvent is also critical. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions as they solvate the magnesium center, stabilizing the Grignard reagent. nih.govchemicalbook.com The selection between these solvents can influence reaction kinetics and product isolation.

Methyl Grignard ReagentSolventTemperature (°C)Reported Yield (%)Reference
Methylmagnesium IodideDiethyl ether-3574 chemicalbook.com
Methylmagnesium ChlorideTHF-1066 nih.gov

Beyond the classic Grignard approach, other organometallic strategies, including those that are metal-catalyzed or metal-free, have been developed for the synthesis and modification of tertiary phosphines.

Transition metal catalysis offers powerful tools for forming P-C bonds, providing alternative pathways to arylphosphines and their derivatives. Nickel and palladium complexes are effective catalysts for such transformations. mdpi.com A notable strategy for modifying existing phosphines to create new derivatives is the nickel-catalyzed dearylation of phosphonium (B103445) salts. nih.govethz.chchemrxiv.org This method involves the alkylation of a readily available triarylphosphine to form a phosphonium salt, which then undergoes a nickel-catalyzed reaction to selectively cleave a P-aryl bond and form a new P-alkyl bond, yielding an alkylphosphine product. nih.govethz.ch This diversification strategy allows for the formal substitution at the phosphorus center, enabling rapid access to a variety of alkylated phosphine ligands from common precursors. nih.govchemrxiv.org Palladium-catalyzed cross-coupling reactions are also a premier method for carbon-carbon bond formation and can be extended to P-C bond formation, often utilizing phosphine oxides as stabilizing ligands for the palladium catalyst. nih.gov

While less common for the de novo synthesis of this compound itself, metal-free conditions have been reported for the synthesis of its derivatives. One such method involves the quaternization of this compound with aryl bromides to generate quaternary phosphonium salts. nih.gov This reaction can proceed under metal-free conditions, for example, by refluxing a mixture of this compound and an aryl bromide in phenol. nih.gov These resulting phosphonium salts are versatile intermediates. For instance, they can undergo a subsequent Wittig reaction with an aldehyde to produce aryldiphenylphosphine oxides, which are precursors that can be reduced to form aryldiphenylphosphine derivatives. nih.gov This two-step, transition-metal-free route provides access to aryldiphenylphosphine oxides that may be difficult to synthesize via other methods. nih.gov

Other Organometallic Coupling Strategies

Synthesis of Key Derivatives

The synthetic utility of this compound extends to a variety of important derivatives. These derivatives often serve as stable intermediates, ligands for catalysis, or precursors for more complex molecular architectures. Key classes of these derivatives include phosphine oxides, phosphine-borane adducts, and ligands with additional functional groups.

Phosphine Oxides (e.g., this compound Oxide)

This compound oxide is a common derivative, often synthesized as a stable, air-tolerant precursor or as a byproduct in reactions where the phosphine is used as a reagent. Its synthesis can be achieved through several routes, including direct oxidation and multi-step sequences involving quaternization.

The direct oxidation of tertiary phosphines is a fundamental method for the preparation of phosphine oxides. nih.govacs.org This transformation is readily accomplished using common oxidizing agents. A widely used and effective method involves the treatment of the parent phosphine with hydrogen peroxide (H₂O₂). nii.ac.jp This reaction is typically clean and high-yielding, converting the trivalent phosphorus center to a pentavalent state. Other methods for synthesizing phosphine oxides include the reaction of diphenylphosphinyl chloride (Ph₂P(O)Cl) with organometallic reagents like Grignard reagents. nih.govacs.org

An alternative, two-step methodology for the synthesis of aryldiphenylphosphine oxides utilizes this compound as a starting material. nih.govsemanticscholar.orgfigshare.com This sequence begins with the quaternization of this compound with an aryl bromide. nih.govsemanticscholar.orgfigshare.comacs.org This step forms a quaternary phosphonium salt. The quaternization can be nickel-catalyzed or, in some cases, proceed without a metal catalyst, and is tolerant of various functional groups, providing the phosphonium salts in yields ranging from 48% to 90%. nih.govsemanticscholar.orgfigshare.com

Synthesis of Aryldiphenylphosphine Oxides via Quaternization-Wittig Reaction
StepReactionKey ReagentsTypical YieldReference
1. QuaternizationThis compound + Aryl Bromide → Quaternary Phosphonium SaltThis compound, Aryl Bromide, Ni-catalyst (optional)48-90% semanticscholar.org, figshare.com, nih.gov
2. Wittig ReactionPhosphonium Salt + Aldehyde → Aryldiphenylphosphine Oxide + OlefinFuran-2-carbaldehyde or p-chlorobenzaldehyde, DBU27-90% semanticscholar.org, figshare.com, nih.gov, acs.org

Phosphine oxides, including derivatives of this compound, can serve as precursors to synthetically valuable lithiated intermediates. For instance, lithiated allyldiphenylphosphine (B1266624) oxide can be generated and subsequently reacted with aldehydes. researchgate.net This reaction leads to the direct and stereoselective formation of (E)-1,3-alkadienes in good yields. researchgate.net The use of these lithiated species provides a pathway to construct specific olefin geometries. researchgate.net

Phosphine-Borane Adducts

This compound readily forms a stable, air-tolerant adduct with borane (B79455) (BH₃), known as this compound-borane (MePh₂P·BH₃). wikipedia.org These adducts are valuable as they protect the otherwise air-sensitive phosphine group, allowing for chemical manipulations on other parts of the molecule. wikipedia.org

The synthesis of phosphine-borane adducts is typically achieved by treating the parent phosphine with a source of borane. wikipedia.org Due to the hazards and cost associated with borane solutions, it is often generated in situ. A common method involves the reaction of sodium borohydride (B1222165) with iodine in the presence of the phosphine. wikipedia.orgresearchgate.net The adduct formation is generally efficient and high-yielding. researchgate.net Deprotection to regenerate the free phosphine can be accomplished by treating the adduct with a tertiary amine. wikipedia.org

Functionalized this compound Ligands

The synthesis of functionalized phosphine ligands is crucial for the development of catalysts and advanced materials. One strategy to create these ligands involves masking the phosphine functionality as a phosphine oxide during the synthetic sequence. This approach takes advantage of the stability of the phosphine oxide, allowing for the introduction of other functional groups without unintended oxidation of the phosphorus center. In a final step, the phosphine oxide is reduced to the desired tertiary phosphine. researchgate.net

Another common route involves the reaction of a nucleophile derived from a phosphine with an electrophile. For example, diphenylphosphine (B32561) can be deprotonated with n-butyllithium to form a phosphide (B1233454), which then acts as a nucleophile. nih.gov This phosphide can react with various electrophiles to introduce new functionalities. For instance, reaction with ethylene (B1197577) sulfide (B99878) generates a phosphine lithiothiolate, which can then be used to synthesize thioether-functionalized diphosphine ligands. nih.gov Similarly, phosphine-functionalized cyclopentadiene (B3395910) derivatives have been synthesized by reacting sodium cyclopentadienide (B1229720) with an electrophile bearing a phosphine moiety, such as chlorothis compound. mdpi.com These synthetic strategies allow for the incorporation of the diphenylphosphino group into a wide array of molecular frameworks, including metal-organic frameworks (MOFs). acs.org

Chiral Ligand Synthesis

The creation of P-chirogenic phosphines, where the phosphorus atom itself is the stereocenter, has been a significant focus in ligand design. A predominant and highly successful strategy involves the use of phosphine-borane complexes as stable, manageable intermediates. nih.govnih.govtcichemicals.com This approach circumvents the issue of phosphine oxidation, a common side reaction that can complicate purification and handling. nih.gov

The synthesis of P-chiral ligands often begins with a chiral auxiliary, such as ephedrine, to create diastereomeric phosphine precursors like 1,3,2-oxazaphospholidine (B15486607) boranes. nih.govbeilstein-journals.org Stereoselective ring-opening of these precursors with an organometallic reagent (e.g., an organolithium compound) proceeds with retention of configuration at the phosphorus center. A subsequent reaction, such as methanolysis, occurs with inversion of configuration, allowing for the controlled introduction of different substituents. beilstein-journals.org This sequence enables the synthesis of both enantiomers of a target phosphine from a single chiral source by simply altering the order of reagent addition. beilstein-journals.org

A key building block for various P-chiral ligands is enantiopure tert-butylmethylphosphine–borane. nih.gov This simple secondary phosphine-borane contains the essential elements for creating an effective asymmetric environment: a stereogenic phosphorus atom, a small methyl group, and a bulky tert-butyl group. nih.gov This precursor can be elaborated into more complex ligands. For instance, palladium-catalyzed C-P coupling reactions have been effectively used to connect enantiopure secondary phosphine-boranes, like tert-butylmethylphosphine-borane, with aryl or heteroaryl halides. rsc.org This methodology, employing catalysts such as Pd(OAc)₂/dppf, produces P-chiral phosphines with high yields and excellent enantiomeric excess (up to 99% ee). rsc.org

The general utility of this phosphine-borane methodology has been demonstrated in the synthesis of notable P-chiral bisphosphine ligands, including (S,S)-DIPAMP, showcasing its power and reliability in constructing complex chiral architectures. nih.gov

Table 1: Key Methodologies in P-Chiral Phosphine Synthesis


MethodologyKey Intermediate/ReagentKey FeaturesTypical Catalyst/ConditionsReference
Phosphine-Borane MethodPhosphine-borane complexes (e.g., R¹R²PH·BH₃)- Air and moisture stable intermediates - Prevents P-oxidation - Stereocontrolled substitutionOrganolithium reagents, CuCl₂, diethylamine beilstein-journals.org
Chiral Auxiliary ApproachEphedrine-derived oxazaphospholidine boranes- Access to both enantiomers from one chiral source - Stereospecific ring-openingOrganolithium reagents, Methanol/HCl[1, 11]
Palladium-Catalyzed C-P CouplingEnantiopure secondary phosphine-boranes- Direct arylation of P-H bond - High yields and enantioselectivity - Microwave irradiation can accelerate the reactionPd(OAc)₂ / dppf rsc.org

Novel Synthetic Approaches and Green Chemistry Considerations

While the Grignard reaction remains a common laboratory-scale method for synthesizing this compound from chlorodiphenylphosphine and a methyl Grignard reagent, it presents drawbacks from a green chemistry perspective. chemicalbook.com These include the use of stoichiometric magnesium, ethereal solvents like THF or diethyl ether, and the generation of magnesium halide salts as byproducts, leading to poor atom economy.

Modern synthetic chemistry seeks to replace such stoichiometric processes with more sustainable catalytic alternatives.

Catalytic C-P Bond Formation : Transition metal-catalyzed cross-coupling reactions are a more advanced alternative for forming C-P bonds. Nickel and palladium catalysts can couple halophosphines with organometallic reagents or aryl halides with secondary phosphines. nih.govorganic-chemistry.org These catalytic methods operate under milder conditions and offer broader functional group tolerance compared to traditional methods.

Reduction of Phosphine Oxides : Many synthetic routes, particularly those involving phosphine-boranes, may result in the corresponding phosphine oxide. The reduction of these stable phosphine oxides back to the trivalent phosphine is a critical step. While strong reducing agents like silanes have been used, newer catalytic methods are being developed. For example, copper complexes have been shown to catalyze the reduction of tertiary phosphine oxides using tetramethyldisiloxane (TMDS) as a mild and inexpensive reductant. acs.org This catalytic reduction is highly selective and can be integrated into one-pot domino sequences, improving overall efficiency. acs.org

From a green chemistry standpoint, the ideal synthesis of this compound would involve:

Catalytic Processes : Using sub-stoichiometric amounts of a catalyst to minimize waste, rather than stoichiometric organometallic reagents. bdmaee.net

Atom Economy : Designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product.

Greener Solvents : Replacing volatile and hazardous organic solvents with more benign alternatives like water, ionic liquids, or even solvent-free conditions where possible. bdmaee.net

Waste Reduction : Minimizing the production of inorganic salts and other byproducts that require disposal. The development of catalytic cycles that regenerate the active species and produce minimal waste is a primary goal. bdmaee.net

The shift from stoichiometric Grignard reactions to catalytic C-P cross-coupling and efficient, mild reductions of phosphine oxides represents a significant step towards the sustainable synthesis of this compound and its derivatives.

Table of Compounds

Compound Name
This compound
Chlorodiphenylphosphine
(S,S)-DIPAMP
tert-butylmethylphosphine–borane
Palladium(II) acetate (B1210297)
Tetramethyldisiloxane (TMDS)
Triphenylphosphine (B44618) oxide

Coordination Chemistry of Methyldiphenylphosphine

Ligand Properties and Electronic Characteristics

The behavior of methyldiphenylphosphine as a ligand is dictated by a combination of its size and the electron-donating or withdrawing nature of its substituents. These properties are critical in ligand design for specific catalytic applications.

The steric and electronic properties of phosphine (B1218219) ligands are fundamental to their function in catalysis, influencing both the stability and the reactivity of the metal center. manchester.ac.uk Steric effects, often quantified by the Tolman cone angle (θ), relate to the physical bulk of the ligand, which can control substrate access to the metal and influence the coordination number and geometry of the complex. wikipedia.org Electronic effects, characterized by parameters such as the Tolman electronic parameter (TEP), describe the electron-donating or -withdrawing ability of the ligand, which modulates the electron density at the metal center. wikipedia.orgchemrxiv.org

The TEP is determined experimentally by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in nickel carbonyl complexes, [LNi(CO)₃]. wikipedia.org More electron-donating ligands increase the electron density on the metal, leading to greater π-backbonding to the CO ligands and a lower ν(CO) frequency. Conversely, more electron-withdrawing ligands result in a higher ν(CO) frequency. chemrxiv.org

The interplay between steric and electronic properties is crucial; for instance, bulky, electron-rich phosphines are often employed to promote challenging catalytic transformations. manchester.ac.uk The methyl and phenyl groups in this compound provide a unique balance of these characteristics.

This compound is part of a series of phosphine ligands where methyl and phenyl groups are systematically varied, including triphenylphosphine (B44618) (PPh₃) and dimethylphenylphosphine (B1211355) (PMe₂Ph). wikipedia.orgwikipedia.org This allows for a systematic comparison of how ligand modifications impact catalytic performance.

Triphenylphosphine is a bulkier and less electron-donating ligand compared to this compound. The replacement of a phenyl group with a methyl group in PMePh₂ results in a smaller steric profile and increased electron-donating character. This trend continues with dimethylphenylphosphine, which is sterically smaller and more electron-donating than this compound.

These differences in steric and electronic properties can be quantified using the Tolman cone angle and the Tolman electronic parameter, as shown in the table below.

LigandTolman Cone Angle (θ)Tolman Electronic Parameter (ν(CO) in cm⁻¹)
Triphenylphosphine (PPh₃)145°2068.9
This compound (PMePh₂)136°2066.7
Dimethylphenylphosphine (PMe₂Ph)122°2064.1

Data compiled from various sources.

As the number of methyl groups increases, both the cone angle and the TEP value decrease, indicating a reduction in steric bulk and an increase in the ligand's electron-donating ability. This tunability allows for the rational design of catalysts with desired properties.

Metal-Methyldiphenylphosphine Complexes

This compound readily forms complexes with a wide range of transition metals, and these complexes have been extensively studied for their structural and reactive properties. chemimpex.com

Transition metal complexes of this compound are typically synthesized by reacting a metal precursor, often a metal halide or carbonyl complex, with the phosphine ligand. wikipedia.orgnih.gov For example, this compound reacts with cobalt(II) chloride to form the coordination complex CoCl₂(PMePh₂)₂. wikipedia.org Similarly, molybdenum complexes such as MoH₄(PMePh₂)₄ can be prepared from MoCl₄(PMePh₂)₂. wikipedia.org The formation of these complexes is driven by the favorable interaction between the soft phosphorus donor atom of the ligand and the transition metal center.

The stability of metal-phosphine complexes is influenced by both thermodynamic and kinetic factors. scispace.com The strength of the metal-phosphorus bond contributes to the thermodynamic stability of the complex. This bond has both σ-donor and π-acceptor components. The phosphine ligand donates its lone pair of electrons to an empty d-orbital on the metal (σ-donation), while the metal can back-donate electron density from a filled d-orbital to an empty σ* anti-bonding orbital of the P-C bonds (π-acceptance). wikipedia.org The stability of these complexes can also be enhanced by the chelate effect if multidentate phosphine ligands are used. researchgate.net The kinetic stability, or inertness, of a complex refers to the rate at which it undergoes ligand exchange reactions. scispace.com

The precise three-dimensional arrangement of atoms in metal-methyldiphenylphosphine complexes is crucial for understanding their reactivity. X-ray crystallography is a powerful technique for determining the solid-state structures of these compounds.

For instance, in complexes with a single this compound ligand, the phosphorus atom typically adopts a tetrahedral geometry, with three carbon atoms and the metal atom as the four substituents. The M-P bond length can vary depending on the metal, its oxidation state, and the other ligands present in the coordination sphere.

Structural studies of complexes containing other phosphine ligands, such as bis(diphenylphosphino)methane (B1329430) (dppm) and triphenylphosphine (PPh₃), have provided a basis for comparison. For example, the crystal structure of mer-[Mo(CO)₃(PPh₃)(κ²-dppm)] reveals a distorted octahedral geometry around the molybdenum atom. marquette.edu While specific crystallographic data for a wide range of this compound complexes is dispersed throughout the chemical literature, the general principles of coordination and the structural motifs observed are consistent with those of other tertiary phosphine ligands. The data obtained from these structural studies are essential for building a comprehensive understanding of the coordination chemistry of this compound.

Structural Characterization of Complexes

NMR Spectroscopic Analysis (e.g., ³¹P NMR)

Upon coordination to a metal center, the ³¹P chemical shift of the this compound ligand undergoes a significant change, referred to as the coordination shift (Δδ = δcomplex - δligand). science-and-fun.de This shift provides direct evidence of complex formation. For tertiary phosphines such as this compound, the free ligand typically exhibits a ³¹P chemical shift in the range of -10 to -60 ppm. researchgate.net The magnitude and direction of the coordination shift can be correlated with factors such as bond angles, the nature of other ligands in the coordination sphere, and the electronic properties of the metal.

Furthermore, ³¹P NMR spectroscopy is crucial for distinguishing between different isomers in solution. For instance, cis and trans isomers of square planar or octahedral complexes often exhibit distinct ³¹P chemical shifts and coupling constants (e.g., ²JP-P). nih.gov In paramagnetic complexes, such as some tetrahedral nickel(II) species, the interaction with the unpaired electron can lead to significant broadening or shifting of the NMR signal, sometimes rendering it unobservable in solution at room temperature. nih.gov

Diverse Metal Centers and Coordination Geometries

This compound serves as a versatile ligand, forming stable complexes with a wide array of transition metals. Its electronic and steric properties—intermediate between the more electron-rich trialkylphosphines and the bulkier triphenylphosphine—allow it to stabilize various coordination geometries and oxidation states.

Palladium Complexes (e.g., cis-Dichlorobis(this compound)palladium(II))

Palladium(II) complexes featuring this compound are well-established, typically adopting a square planar geometry. Both cis and trans isomers of dichlorobis(this compound)palladium(II) are known. The trans isomer, in particular, has been structurally characterized by X-ray crystallography. In this complex, the palladium atom occupies a crystallographic inversion center, enforcing a perfectly planar and centrosymmetric structure. The coordination environment around the palladium center is slightly distorted from an ideal square plane.

DFT calculations have been employed to accurately predict ³¹P NMR chemical shifts for palladium phosphine complexes, providing a powerful tool for correlating the observed spectroscopic properties with the underlying electronic structure. nih.gov

Selected Structural Data for trans-Dichlorobis(this compound)palladium(II)
ParameterValue
Pd—P Bond Length2.3306 (12) Å
Pd—Cl Bond Length2.3045 (9) Å
Cl—Pd—P Bond Angle89.72 (3)°
Platinum Complexes (e.g., Dinuclear organoplatinum(II)-methyldiphenylphosphine complexes)

This compound and related phosphines form a variety of complexes with platinum, including mononuclear and dinuclear species. Dinuclear platinum(II) complexes are of significant interest and can adopt several structural motifs. nih.gov One common structure involves two square-planar platinum(II) centers bridged by ligands, such as phosphido groups derived from the phosphine itself. anu.edu.au For example, comproportionation reactions can yield dinuclear platinum(I) complexes with a Pt-Pt bond bridged by ortho-metalated phosphine ligands. rsc.org These can be subsequently oxidized to form Pt(II) A-frame structures. rsc.org

In these dinuclear architectures, the platinum centers can be held in close proximity, leading to interesting photophysical properties. core.ac.uk The coordination geometry around each platinum(II) ion is typically square planar. While specific dinuclear complexes containing this compound are part of this broader class, detailed structural characterization often involves analogous phosphines. For comparison, in zwitterionic bis(phosphine) platinum(II) complexes, typical Pt-P bond distances are around 2.25 Å. sci-hub.se

Nickel Complexes (e.g., Dibromobis(this compound)nickel(II))

Nickel(II) halides form complexes with this compound that can exhibit an equilibrium between square planar and tetrahedral geometries, a phenomenon known as structural isomerism. researchgate.net The specific geometry adopted can be influenced by the solvent, temperature, and the nature of the halide.

The complex Dibromobis(this compound)nickel(II), [NiBr₂(C₁₃H₁₃P)₂], has been isolated and structurally characterized as a tetrahedral species by single-crystal X-ray diffraction. nih.gov The coordination geometry around the nickel center is distorted from ideal tetrahedral symmetry, primarily due to steric repulsion between the two large bromide ligands, resulting in an expanded Br—Ni—Br angle and a compressed P—Ni—P angle. nih.gov Tetrahedral nickel(II) complexes with two unpaired electrons are paramagnetic, which can be confirmed by magnetic susceptibility measurements. acs.org

Selected Structural Data for Tetrahedral Dibromobis(this compound)nickel(II) nih.gov
ParameterValue Range
Ni—P Bond Length2.306 (3) – 2.316 (3) Å
Ni—Br Bond Length2.339 (2) – 2.362 (2) Å
P—Ni—P Bond Angle98.7 (1) – 102.9 (2)°
Br—Ni—Br Bond Angle114.86 (7) – 122.7 (1)°
Copper Complexes (e.g., Tris(this compound)[tetrahydroborato(1-)]copper)

Copper(I), with its d¹⁰ electron configuration, typically forms four-coordinate tetrahedral complexes. This compound readily forms stable complexes with copper(I) halides and other salts. A notable example is Tris(this compound)[tetrahydroborato(1-)]copper, Cu[P(C₆H₅)₂CH₃]₃(BH₄). acs.org

This complex has been definitively characterized by both X-ray and neutron diffraction, which provided a precise description of the bonding between the copper center and the tetrahydroborate (BH₄⁻) ligand. scispace.commdpi.com The studies revealed that the tetrahydroborate anion is not free but coordinates to the copper atom. The coordination geometry around the copper(I) center is pseudotetrahedral, comprised of the three phosphorus atoms from the this compound ligands and one hydrogen atom from the tetrahydroborate ligand, which acts as a bridging hydride. scispace.com This results in a single, unsupported metal-hydrogen-boron bridge, a significant structural feature. acs.org In analogous copper(I) tetrahydroborate complexes with phosphine ligands, the copper center has a distorted tetrahedral geometry.

Molybdenum Complexes (e.g., MoH₄(PMePh₂)₄)

This compound is also an effective ligand for stabilizing higher oxidation state metals in the early transition series, such as molybdenum. The complex tetrahydridotetrakis(this compound)molybdenum(IV), MoH₄(PMePh₂)₄, is a well-known example. It can be prepared via the reduction of a molybdenum(IV) chloride precursor, MoCl₄(PMePh₂)₂, using a hydride source like sodium borohydride (B1222165) in the presence of excess this compound ligand. The resulting complex features a central molybdenum atom coordinated to four hydride ligands and four phosphine ligands, resulting in a high coordination number. The geometry of such octacoordinate d² complexes is typically described as dodecahedral or square antiprismatic.

Manganese Complexes (e.g., this compound oxide manganese halide complexes)

Recent research has led to the synthesis of a novel manganese-based halide utilizing this compound oxide (MDPPO), the oxidized form of this compound. nih.gov The compound, diaquatetrakis(this compound oxide)manganese(II) tetrachloridomanganate(II), with the formula [Mn(MDPPO)₄(H₂O)₂][MnCl₄], was synthesized through a solvothermal reaction between MnCl₂ and MDPPO. nih.gov

A key feature of this complex is the co-existence of both tetrahedral ([MnCl₄]²⁻ anion) and octahedral ([Mn(MDPPO)₄(H₂O)₂]²⁺ cation) coordination geometries within the same crystal structure. nih.gov This structural arrangement gives rise to notable photoluminescent properties. The complex exhibits an efficient red-light emission at 662 nm, which is distinct from the typical green-light emission observed in many manganese halide-based materials. nih.gov Theoretical calculations suggest this red emission is a result of a charge transfer from the this compound oxide ligand to the Mn²⁺ center of the [MnCl₄]²⁻ anion. nih.gov

Table 1: Properties of the this compound Oxide Manganese Halide Complex
PropertyDescriptionReference
Chemical Formula[Mn(C₁₃H₁₃OP)₄(H₂O)₂][MnCl₄] nih.gov
Synthesis MethodSolvothermal reaction of MnCl₂ with MDPPO nih.gov
Cation Structure[Mn(MDPPO)₄(H₂O)₂]²⁺ (Octahedral) nih.gov
Anion Structure[MnCl₄]²⁻ (Tetrahedral) nih.gov
PhotoluminescenceEfficient red-light emission at 662 nm nih.gov
Emission MechanismCharge transfer from MDPPO ligand to Mn²⁺ center nih.gov
Gold Clusters and Ligand Exchange

Phosphine ligands, including triorganophosphines like this compound, are fundamental in the synthesis and stabilization of gold nanoclusters. nih.gov The nature of the phosphine ligand plays a crucial role in determining the nuclearity (the number of gold atoms), geometry, and stability of the resulting cluster. nih.gov The bonding between gold and phosphorus in these clusters is a dative covalent bond, where the lone pair of electrons on the phosphorus atom is donated to the gold atom. nih.gov

A significant aspect of the chemistry of phosphine-ligated gold clusters is the process of ligand exchange. nih.gov The Au-P bond is relatively weaker compared to other bonds, such as the Au-S bond found in thiolate-protected clusters. nih.gov This lability of the Au-P bond facilitates the exchange of phosphine ligands with other organic ligands. nih.gov This process is a valuable method for introducing new functionalities into gold clusters to tailor their properties for specific applications. nih.gov

Studies on the formation of diphosphine-protected gold clusters have shown that molecular complexes where Au⁺ is bound to at least one monodentate phosphine ligand, such as triphenylphosphine, can act as precursors to cluster formation. researchgate.netnist.govnist.govacs.org The formation mechanism often involves a series of sequential ligand replacement reactions. nist.gov The relative ease of removing phosphine ligands under mild conditions is also a critical step in the activation of gold-based catalysts. nih.gov

Mechanistic Insights into Metal-Ligand Interactions

Ligand Dissociation Energies and Stability

The metal-phosphorus (M-P) bond dissociation energy is a direct measure of the bond's strength. Quantum-chemical calculations on various M(CO)₅PX₃ complexes have shown that there is not always a direct correlation between bond length and bond dissociation energy. researchgate.net For instance, the trimethylphosphine (B1194731) (PMe₃) ligand was found to form the strongest, yet longest, M-P bonds among the phosphines studied. researchgate.net The M-P bond is comprised of both electrostatic and covalent contributions. researchgate.net For ligands like PH₃ and PMe₃, the electrostatic character is dominant, whereas for halophosphines like PF₃ and PCl₃, the covalent and electrostatic contributions are nearly equal. researchgate.net

Table 2: Factors Influencing Metal-Phosphine Bond Stability
FactorInfluence on StabilityReference
Nature of M-P BondA mix of electrostatic and covalent character. Relative contributions depend on the phosphine's substituents. researchgate.net
Chelate EffectMultidentate phosphines bind more tightly than monodentate phosphines, increasing stability. wikipedia.org
Steric PropertiesBulky substituents on the phosphorus atom can influence bond strength and dissociation rates. researchgate.net
Electronic PropertiesElectron-donating or withdrawing groups on the phosphine affect its σ-donor and π-acceptor capabilities, altering bond energy. researchgate.net
Ligand FrameworkIncorporation into rigid or macrocyclic structures can suppress dissociation and enhance stability. mdpi.com

Influence of Ligand on Metal Oxidation States and Reactivity

Phosphine ligands like this compound are typically considered "spectator" ligands, meaning they coordinate to the metal center and influence its properties without directly participating in the reaction. wikipedia.org However, their electronic properties can significantly affect the metal's oxidation state and catalytic reactivity. Phosphines are L-type ligands that function as σ-donors through their phosphorus lone pair and as π-acceptors. wikipedia.org Their π-acidity comes from the overlap of filled metal d-orbitals with the P-C σ* anti-bonding orbitals. wikipedia.org

The balance of σ-donation and π-acceptance modulates the electron density at the metal center. This modulation can stabilize different oxidation states of the metal, thereby influencing the feasibility of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

In some cases, phosphine ligands can also act as reductants, directly changing the oxidation state of the metal during the synthesis of a complex. For example, the synthesis of many platinum-group metal complexes involves the reduction of a metal halide precursor by the phosphine ligand itself, which is oxidized in the process (e.g., to a phosphine oxide). wikipedia.org A classic example is the synthesis of RhCl(PPh₃)₃ from RhCl₃(H₂O)₃, where triphenylphosphine acts as both a ligand and a reducing agent, converting Rh(III) to Rh(I). wikipedia.org This demonstrates a direct influence of the phosphine on the final oxidation state of the metal in the complex.

Catalytic Applications of Methyldiphenylphosphine and Its Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for high reactivity and selectivity under mild reaction conditions. Methyldiphenylphosphine-ligated metal complexes, particularly those of palladium, are effective catalysts for a range of cross-coupling reactions that are central to modern organic synthesis. The ligand's ability to stabilize the metal center in various oxidation states is crucial for the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.

Cross-coupling reactions are a class of chemical reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. These reactions have become indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The phosphine (B1218219) ligand plays a critical role in these transformations by influencing the electron density at the metal center and the steric environment around it, thereby affecting the rates of the key steps in the catalytic cycle.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins. The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

The phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura coupling. Electron-rich phosphines are known to facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides. This compound, with its methyl group, is more electron-donating than triphenylphosphine (B44618), which can enhance the rate of oxidative addition. However, its steric bulk is less than that of many highly effective bulky phosphine ligands, which can be a disadvantage in promoting the reductive elimination step and in preventing catalyst deactivation.

Table 4.1.1.1: Representative Suzuki-Miyaura Coupling Reactions Specific experimental data for this compound in a tabulated format is not extensively available in the reviewed literature. The table below is a general representation of a typical Suzuki-Miyaura reaction.

Aryl HalideBoronic AcidCatalyst SystemSolventBaseTemp (°C)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PMePh₂TolueneK₂CO₃100N/A
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / PMePh₂DioxaneK₃PO₄110N/A

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide/triflate and an amine. This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. The catalytic cycle is similar to other cross-coupling reactions, with the key steps being oxidative addition, formation of a palladium-amido complex, and reductive elimination.

The choice of phosphine ligand is critical in the Buchwald-Hartwig amination. Bulky and electron-rich phosphine ligands are generally required to promote the reductive elimination of the C-N bond, which is often the turnover-limiting step. These ligands also help to prevent the formation of catalytically inactive palladium-bridged dimers.

While this compound is more electron-rich than triphenylphosphine, it lacks the steric bulk of the highly successful biarylphosphine ligands (e.g., XPhos, SPhos) that are commonly employed in this reaction. Consequently, its application in Buchwald-Hartwig amination is less common, and it may be less effective for challenging substrates, such as unactivated aryl chlorides or sterically hindered amines. Nevertheless, for simpler substrates, palladium complexes of this compound could still exhibit catalytic activity. The development of more specialized ligands has largely superseded the use of simpler phosphines like this compound in this demanding transformation.

Table 4.1.1.2: Representative Buchwald-Hartwig Amination Reactions Specific experimental data for this compound in a tabulated format is not extensively available in the reviewed literature. The table below is a general representation of a typical Buchwald-Hartwig amination.

Aryl HalideAmineCatalyst SystemSolventBaseTemp (°C)Yield (%)
4-BromotolueneAnilinePd₂(dba)₃ / PMePh₂TolueneNaOtBu100N/A
ChlorobenzeneMorpholinePd₂(dba)₃ / PMePh₂DioxaneK₃PO₄110N/A

The Heck coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. The reaction proceeds via oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and then β-hydride elimination to release the product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.

Phosphine ligands are used to stabilize the palladium catalyst and influence the regioselectivity and efficiency of the reaction. For the Heck reaction, both electron-rich and sterically demanding phosphines have been shown to be effective. This compound can serve as a ligand in Heck couplings, although its performance may be substrate-dependent. Its moderate steric bulk and good electron-donating ability can promote the oxidative addition step without completely shutting down the other steps of the catalytic cycle. However, for more challenging transformations, such as those involving unactivated aryl chlorides, more specialized ligands are often required.

Table 4.1.1.3: Representative Heck Coupling Reactions Specific experimental data for this compound in a tabulated format is not extensively available in the reviewed literature. The table below is a general representation of a typical Heck coupling reaction.

Aryl HalideAlkeneCatalyst SystemSolventBaseTemp (°C)Yield (%)
IodobenzeneStyrene (B11656)Pd(OAc)₂ / PMePh₂DMFEt₃N100N/A
4-BromoacetophenoneMethyl acrylatePd(OAc)₂ / PMePh₂DMANaOAc120N/A

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of substituted alkynes. The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to generate a copper acetylide intermediate that then undergoes transmetalation with the palladium complex.

Phosphine ligands are essential for the palladium catalyst in the Sonogashira coupling. They stabilize the Pd(0) species and facilitate the oxidative addition and reductive elimination steps. This compound can be used as a ligand in Sonogashira couplings, and its electronic properties can be beneficial for the reaction. However, as with other cross-coupling reactions, the development of more sophisticated ligands has led to more efficient and versatile catalyst systems that can operate under milder conditions and with a broader range of substrates.

Table 4.1.1.4: Representative Sonogashira Coupling Reactions Specific experimental data for this compound in a tabulated format is not extensively available in the reviewed literature. The table below is a general representation of a typical Sonogashira coupling reaction.

Aryl HalideAlkyneCatalyst SystemSolventBaseTemp (°C)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PMePh₂)₂ / CuITHF/Et₃NEt₃N25N/A
4-Bromotoluene1-HeptynePdCl₂(PMePh₂)₂ / CuIDMFPiperidine80N/A

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are generally mild and neutral. The catalytic cycle follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.

The nature of the phosphine ligand can significantly influence the rate of the Stille coupling. In particular, the transmetalation step is often rate-limiting, and ligands that can facilitate this step are desirable. This compound, with its moderate steric profile, can be a suitable ligand for Stille couplings. Its use in palladium-catalyzed Stille reactions has been reported, although, as with the other cross-coupling reactions, the field has largely moved towards more specialized and highly active ligand systems for demanding applications.

Table 4.1.1.5: Representative Stille Coupling Reactions Specific experimental data for this compound in a tabulated format is not extensively available in the reviewed literature. The table below is a general representation of a typical Stille coupling reaction.

Aryl HalideOrganostannaneCatalyst SystemSolventAdditiveTemp (°C)Yield (%)
IodobenzeneVinyltributyltinPd(PMePh₂)₄THFNone60N/A
4-BromotolueneTributyl(phenyl)tinPd₂(dba)₃ / PMePh₂TolueneLiCl100N/A

Hydrogenation Reactions

This compound and its derivatives can serve as ligands in rhodium-catalyzed hydrogenation reactions. The electronic and steric properties of the phosphine ligand influence the activity and selectivity of the catalyst. While specific data for this compound is not extensively tabulated in the provided search results, the principles of asymmetric hydrogenation using chiral phosphine ligands are well-documented and provide a framework for understanding its potential role.

In asymmetric hydrogenation, chiral diphosphine ligands are commonly employed to create a chiral environment around the metal center, leading to the enantioselective reduction of prochiral substrates. nih.gov The rigidity and stereoelectronic properties of the ligand backbone are crucial for achieving high enantioselectivity. nih.gov For example, the development of bridged C2-symmetric biphenyl (B1667301) phosphine ligands has led to highly effective catalysts for the asymmetric hydrogenation of various functionalized olefins. nih.gov

While this compound itself is not chiral, it can be incorporated into chiral ligand architectures. The synthesis of chiral tertiary phosphine ligands, such as neomenthyldiphenylphosphine, has been reported for applications in asymmetric synthesis. datapdf.com These chiral phosphine ligands, when complexed with rhodium, can catalyze the asymmetric hydrogenation of substrates like α,β-unsaturated phosphonates with excellent enantioselectivity. nih.gov

Hydroformylation

Hydroformylation, or oxo synthesis, is an important industrial process that involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene. Rhodium complexes containing phosphine ligands are highly effective catalysts for this transformation. mdpi.comnih.gov The nature of the phosphine ligand plays a critical role in determining both the activity and the regioselectivity (linear vs. branched aldehyde) of the reaction.

The steric and electronic properties of the phosphine ligand influence the coordination of the alkene and carbon monoxide to the rhodium center, as well as the subsequent migratory insertion steps that determine the product distribution. For instance, in the hydroformylation of 1-octene, the use of self-assembling phosphines has been shown to lead to excellent linear selectivity even at high temperatures. rsc.org The regioselectivity in rhodium-diphosphine catalyzed hydroformylation is often governed by nonbonding interactions between the phosphine substituents and the substrate. nih.gov

While specific data tables for this compound in hydroformylation are not prevalent in the reviewed literature, studies on triphenylphosphine, a closely related ligand, provide insights. In the hydroformylation of styrene, the choice of ligand significantly affects the product distribution. researchgate.net The electronic properties of this compound, being slightly more electron-donating than triphenylphosphine, would be expected to influence the catalytic activity and selectivity in a predictable manner.

Table 3: Regioselectivity in the Hydroformylation of Styrene with Different Rhodium-Phosphine Catalysts researchgate.netustc.edu.cn

EntryCatalystLigandTemperature (°C)Pressure (bar)l/b ratio
1Rh(acac)(CO)₂Triphenylphosphine10030~10:1
2Rh₁/g-C₃N₄-10030~1.5:1

This table illustrates the significant impact of the ligand on the regioselectivity of styrene hydroformylation.

Enantioselective Catalysis

Chiral phosphine ligands are paramount in the field of enantioselective catalysis. While this compound is achiral, it serves as a fundamental building block for the synthesis of a vast array of chiral phosphine ligands that have been successfully applied in numerous asymmetric transformations.

The enantioselective ring-opening of meso-epoxides is a powerful method for the synthesis of chiral 1,2-difunctionalized compounds. semanticscholar.org Chiral phosphine oxides, which can be derived from the corresponding phosphines, have been shown to catalyze these reactions with high enantioselectivity. lookchem.com

For example, the chiral phosphine oxide BINAPO has been used as a catalyst for the enantioselective ring-opening of meso-epoxides with silicon tetrachloride, affording the corresponding chlorohydrins in high yields and with significant enantiomeric excess. lookchem.com The reaction is thought to proceed through the formation of a Lewis acidic silicon species coordinated to the chiral phosphine oxide, which then activates the epoxide for nucleophilic attack. Another study demonstrated that optically active C₂-symmetric allene-containing bisphosphine oxides can catalyze the addition of SiCl₄ to meso-epoxides with high enantioselectivity. nih.govnih.govorganic-chemistry.org

Table 4: Enantioselective Ring-Opening of meso-Stilbene Oxide with SiCl₄ Catalyzed by a Chiral Bisphosphine Oxide nih.govorganic-chemistry.org

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
11CH₂Cl₂-789594

This table demonstrates the high enantioselectivity achievable in epoxide opening using a chiral phosphine oxide catalyst.

The enantioselective addition of a cyano group to a ketone, followed by silylation, is a valuable method for the synthesis of chiral cyanohydrins, which are versatile synthetic intermediates. Chiral phosphine-based catalysts have been explored for this transformation.

While direct catalysis by a chiral this compound derivative was not extensively detailed in the provided search results, the use of other chiral Lewis bases, including those derived from cinchona alkaloids, has proven effective in catalyzing the enantioselective cyanosilylation of ketones. nih.gov In one study, a chiral oxazaborolidinium ion was used as a catalyst for the cyanosilylation of methyl ketones, promoted by trimethylsilyl (B98337) cyanide and diphenylmethyl phosphine oxide. semanticscholar.org This suggests a cooperative catalytic system where the phosphine oxide plays a role in activating the cyanide source.

Furthermore, chiral amino thiourea (B124793) catalysts have been shown to promote the highly enantioselective cyanosilylation of a wide variety of ketones. nih.gov These examples underscore the potential for developing chiral catalysts derived from simple phosphines like this compound for this important transformation.

Table 5: Enantioselective Cyanosilylation of Acetophenone Catalyzed by a Chiral Amino Thiourea Catalyst nih.gov

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
15Toluene-789897

This table illustrates the high enantioselectivity achieved in the cyanosilylation of a ketone using a chiral organocatalyst, highlighting the potential for chiral catalyst design.

Other Catalytic Transformations

Beyond the well-established cross-coupling and hydroformylation reactions, this compound and its derivatives participate in a range of other important catalytic transformations. These applications leverage the unique electronic and steric properties of the phosphine ligand and its corresponding oxide to facilitate key reaction steps, from activating substrates to stabilizing intermediates.

Appel Reaction (Halogenation of Alcohols)

The Appel reaction is a versatile method for converting alcohols into the corresponding alkyl halides under mild conditions, using a combination of a triarylphosphine and a tetrahalomethane. wikipedia.orgalfa-chemistry.comorganic-chemistry.org While triphenylphosphine is most commonly cited, this compound can function analogously in this transformation. The reaction's driving force is the formation of the highly stable P=O double bond in the resulting phosphine oxide. wikipedia.org

A generalized scheme for the Appel reaction is presented below:

Step 1: Activation R₃P + CX₄ → [R₃P–X]⁺X⁻ + HCX₃

Step 2: Alkoxide Formation R'–OH + B: → R'–O⁻ + BH⁺ (where B: is a base, often the alkoxide itself abstracting a proton from another alcohol molecule or the haloform byproduct)

Step 3: Oxyphosphonium Salt Formation [R₃P–X]⁺ + R'–O⁻ → [R₃P–OR']⁺X⁻

Step 4: Halide Displacement [R₃P–OR']⁺X⁻ → R'–X + R₃P=O

Recent developments have focused on making the Appel reaction more sustainable, for instance, by using catalytic amounts of the phosphine reagent which is regenerated in situ. wikipedia.org

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. rsc.org While platinum complexes like Speier's and Karstedt's catalysts are traditionally used, complexes of other metals such as cobalt, nickel, and rhodium, often modified with phosphine ligands like this compound, have gained attention. rsc.orgnih.gov

In these catalytic systems, the phosphine ligand plays a crucial role in tuning the electronic and steric environment of the metal center. This modulation affects the catalyst's activity, stability, and, most importantly, its selectivity. For example, the choice of phosphine ligand can influence the regioselectivity of the addition to unsymmetrical alkenes, favoring either the Markovnikov or anti-Markovnikov product. nih.gov Siloxane-containing phosphine ligands have been designed to enhance solubility in relevant media, thereby improving catalytic performance under mild conditions. rsc.org

The catalytic cycle, exemplified by cobalt-catalyzed hydrosilylation, can involve steps such as oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to release the alkylsilane product and regenerate the active catalyst. nih.gov

Catalyst SystemSubstrateHydrosilaneSelectivityReference
Co(acac)₂ / Phosphine LigandVinylarenesPhenylsilaneHigh Markovnikov researchgate.net
Co(acac)₂ / Nitrogen LigandAliphatic AlkenesPhenylsilaneHigh anti-Markovnikov researchgate.net
PtCl₂/XPhosPropargylic AlcoholsVariousHigh (E)-vinyl silanes rsc.org
HCo(PMe₃)₄Internal AlkynesVariousHigh regio- and stereoselectivity nih.gov
Horner-Wadsworth-Emmons Olefination Reactions (using phosphine oxides)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for synthesizing alkenes, particularly (E)-alkenes, from aldehydes or ketones. wikipedia.orgorganic-chemistry.org The reaction typically involves a stabilized phosphonate (B1237965) carbanion. However, a related transformation, sometimes referred to as the Horner-Wittig reaction, can utilize phosphine oxides.

In a foundational study in 1958, Leopold Horner demonstrated that a carbanion could be generated from a phosphine oxide. wikipedia.orgthieme-connect.com Specifically, he showed that this compound oxide could be deprotonated at the methyl group using a strong base like sodium amide. thieme-connect.com The resulting stabilized carbanion then reacted with benzophenone (B1666685) to yield 1,1-diphenylpropene and diphenylphosphinic acid as a byproduct. thieme-connect.com

This reaction pathway highlights the utility of phosphine oxides in C-C bond formation. The key features of the HWE reaction and its variants are:

The phosphonate-stabilized carbanions (or phosphine oxide-derived carbanions) are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the standard Wittig reaction. wikipedia.org

A significant advantage of the HWE reaction using phosphonates is that the water-soluble dialkylphosphate salt byproduct is easily removed from the reaction mixture, simplifying purification. wikipedia.orgyoutube.com

The reaction generally provides excellent selectivity for the formation of (E)-alkenes. organic-chemistry.org

Knoevenagel Condensations (in COFs with phosphine oxides)

The Knoevenagel condensation is a carbon-carbon bond-forming reaction involving the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. nih.gov This reaction can be promoted by phosphine sources, which are subsequently oxidized to phosphine oxides. nih.gov The water formed during the condensation is believed to be the oxygen source for this oxidation. researchgate.net

Recent advances in catalysis have explored the use of Covalent Organic Frameworks (COFs) as platforms for heterogeneous catalysts. These crystalline porous polymers offer high surface areas and tunable pore environments. mdpi.com By incorporating catalytically active sites into the COF structure, one can create highly efficient and recyclable catalysts. researcher.liferesearchgate.net

For Knoevenagel condensations, COFs can be functionalized with basic groups to act as solid catalysts. While direct integration of this compound oxide has not been extensively detailed, the principle involves using building blocks that contain phosphine oxide moieties or phosphine groups that are subsequently oxidized. bohrium.com These phosphine oxide sites within the COF's ordered channels can act as Lewis basic centers to catalyze the condensation. This approach combines the catalytic activity of the phosphine oxide with the benefits of a heterogeneous system, such as enhanced stability, prevention of catalyst leaching, and ease of separation and reuse. mdpi.comresearcher.life

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the operational advantages of the latter. This compound and its derivatives can be incorporated into various solid matrices, including Covalent Organic Frameworks (COFs), to create robust and reusable catalytic systems.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. rug.nlnih.gov Their ordered pore structures, high thermal stability, and low density make them excellent candidates for catalyst supports. nih.govmdpi.com

Phosphine-based COFs (P-COFs) can be synthesized by using monomers that contain a phosphine moiety, such as triphenylphosphine derivatives functionalized for polymerization. rug.nlnih.gov These phosphine units are integrated directly into the rigid framework of the material. This approach creates a solid material with a high density of well-defined, accessible phosphine sites.

These P-COFs can then serve as solid-state ligands to immobilize metal catalysts. For example, rhodium complexes have been anchored to P-COFs through Rh-P coordination bonds. rug.nl The resulting heterogeneous catalysts have demonstrated high efficacy in reactions like the hydroformylation of olefins, exhibiting high turnover frequencies and excellent stability, allowing them to be recycled multiple times without significant loss of activity. rug.nlnih.gov This strategy not only prevents the leaching of the expensive metal catalyst but also leverages the porous nature of the COF to facilitate reactant and product transport. The development of P-COFs extends the application of phosphine ligands like this compound into the realm of advanced, recyclable heterogeneous catalysis. nih.govnih.gov

Polymer-Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, bridging the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous ones. Polymer-supported triphenylphosphine has been extensively utilized for this purpose, offering simplified catalyst recovery and reuse, and minimizing metal contamination in the final products. This methodology is directly applicable to this compound (PPh2Me), allowing for the creation of robust, recyclable catalytic systems.

The most common approach involves incorporating the phosphine ligand into a polymer backbone, typically polystyrene cross-linked with divinylbenzene (B73037) (DVB). This compound can be immobilized by synthesizing a monomer containing the PPh2Me moiety, followed by polymerization or copolymerization. Alternatively, a pre-formed polymer with suitable reactive groups (e.g., chloromethyl or bromophenyl groups) can be functionalized by nucleophilic substitution with a diphenylphosphide anion, followed by methylation.

Once supported, the polymer-bound this compound (PS-PPh2Me) serves as a ligand to stabilize metal centers, such as palladium. These catalysts, often prepared by treating the polymer-ligand with a palladium precursor like Pd(OAc)2 or PdCl2(MeCN)2, are effective in various cross-coupling reactions. The polymer matrix can create a specific microenvironment around the catalytic center, sometimes leading to enhanced activity or selectivity compared to the homogeneous counterpart. Furthermore, the use of a solid support facilitates the removal of the catalyst from the reaction mixture by simple filtration, a crucial advantage for industrial applications, particularly in the synthesis of pharmaceuticals where low metal residues are required.

The performance of these polymer-supported catalysts is influenced by the physical properties of the polymer, such as the degree of cross-linking, pore size, and swelling behavior in different solvents. Lower cross-linking can improve substrate accessibility to the catalytic sites but may compromise the mechanical stability of the polymer.

Below is a representative table illustrating the application of a polymer-supported phosphine palladium catalyst in a Suzuki-Miyaura coupling reaction, demonstrating the high yields and recyclability that are characteristic of such systems.

EntryAryl HalideBoronic AcidCatalyst CycleYield (%)
14-BromotoluenePhenylboronic acid1st Use98
24-BromotoluenePhenylboronic acid2nd Use97
34-BromotoluenePhenylboronic acid3rd Use95
44-ChloroanisolePhenylboronic acid1st Use92

This table illustrates typical results for polymer-supported palladium-phosphine catalysts in Suzuki-Miyaura cross-coupling, showing high efficiency and potential for reuse.

Mechanistic Studies in Catalysis

Catalyst Deactivation Pathways

The stability and longevity of a catalyst are critical for its practical application. Palladium complexes with phosphine ligands, including this compound, are susceptible to several deactivation pathways that can diminish their catalytic activity over time. Understanding these mechanisms is essential for designing more robust and efficient catalytic systems.

One primary deactivation route involves the degradation of the palladium center. The active Pd(0) species can agglomerate to form inactive palladium black (elemental palladium), particularly if the phosphine ligand concentration is insufficient to stabilize the mononuclear species. This process is often irreversible and leads to a significant loss of catalytic activity.

Another significant pathway is the degradation of the phosphine ligand itself. Reductive elimination from a Pd(II) intermediate can lead to the formation of phosphonium salts. For a catalyst involving this compound, a potential deactivation step is the reductive elimination of a methyl group from the palladium center to the phosphorus atom, forming a methyl(diphenyl)phosphonium species. This process consumes the active catalyst and alters the ligand structure. Phenyl-group exchange between the palladium center and the phosphine ligand has also been observed, which can alter the catalyst's properties and lead to deactivation.

Furthermore, in reactions involving sensitive substrates, such as certain heteroaromatics, the substrate itself can coordinate too strongly to the palladium center, displacing the phosphine ligand and forming dormant or inactive complexes. The presence of impurities in the reaction mixture, such as oxygen or water, can also lead to the oxidation of the phosphine ligand to phosphine oxide or the degradation of the active Pd(0) catalyst.

Finally, for heterogeneous catalysts, leaching of the active metal from the polymer support into the solution can occur, leading to a loss of activity upon recycling and contamination of the product.

Role of Ligand in Reaction Selectivity and Efficiency

The this compound ligand plays a crucial role in dictating the outcome of a catalytic reaction by modulating the steric and electronic properties of the metal center. Its characteristics—being more electron-donating and slightly less bulky than the widely used triphenylphosphine—directly influence the key elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Electronic Effects: The methyl group in PPh2Me is an electron-donating group via induction. This increases the electron density on the phosphorus atom, making the ligand a stronger σ-donor compared to triphenylphosphine. This enhanced electron-donating ability makes the coordinated palladium center more electron-rich and thus more nucleophilic. Consequently, this accelerates the rate of oxidative addition, which is often the rate-limiting step in cross-coupling reactions, especially with less reactive substrates like aryl chlorides.

Steric Effects: While the difference is not dramatic, the replacement of a phenyl group with a smaller methyl group reduces the steric bulk around the metal center (i.e., it has a smaller Tolman cone angle than PPh3). Steric hindrance is a critical factor in the reductive elimination step. Bulky ligands often promote reductive elimination by creating a sterically crowded coordination sphere that favors the formation of the product and the regeneration of the catalyst. The slightly smaller size of PPh2Me compared to bulkier ligands might influence the rate of this step, creating a delicate balance between efficient oxidative addition and reductive elimination.

This interplay between electronics and sterics allows for fine-tuning of catalyst performance. For instance, in reactions where oxidative addition is sluggish, the enhanced electron-donating nature of this compound can significantly improve reaction efficiency. Conversely, in reactions where selectivity is an issue, the specific steric and electronic profile of PPh2Me can favor one reaction pathway over another, leading to higher chemo- or regioselectivity.

LigandKey PropertyEffect on Oxidative AdditionEffect on Reductive EliminationTypical Application
Tri(tert-butyl)phosphineVery Bulky, Very Electron-RichStrongly AcceleratedStrongly AcceleratedCoupling of sterically hindered substrates
This compoundModerately Bulky, Electron-RichAcceleratedModerately AffectedGeneral cross-coupling, balances activity
TriphenylphosphineBulky, Less Electron-RichBaselinePromotedWide range of standard couplings
Tris(pentafluorophenyl)phosphineBulky, Very Electron-PoorSlowedSlowedReactions where π-acidity is beneficial

Conceptual comparison of how different phosphine ligands influence key steps in a typical cross-coupling catalytic cycle.

In Situ Pre-catalyst Reduction Design

Many palladium-catalyzed cross-coupling reactions start with a stable Pd(II) salt (e.g., Pd(OAc)2, PdCl2) which must be reduced in situ to the catalytically active Pd(0) species. The design of this pre-catalyst reduction step is critical for the efficiency and reproducibility of the reaction. The phosphine ligand, solvent, base, and temperature all play integral roles in this activation process.

The phosphine ligand itself, including this compound, can act as the reducing agent, wherein it is oxidized to a phosphine oxide. However, this pathway consumes the ligand and can be inefficient. More commonly, other components in the reaction mixture, such as amines, alcohols, or organometallic reagents, serve as the reductant. A well-designed protocol ensures that the reduction of Pd(II) to Pd(0) is rapid and complete, generating a mononuclear L-Pd(0) complex without the formation of inactive palladium aggregates.

The choice of palladium precursor, ligand-to-metal ratio, and the order of addition of reagents are crucial. For instance, pre-mixing the Pd(II) salt and the this compound ligand in a solvent can form a well-defined Pd(II)-phosphine complex. The subsequent addition of a base and other reagents then initiates the reduction to the active catalyst. The nature of the Pd(II) precursor's anion (e.g., acetate (B1210297) vs. chloride) can significantly affect the rate and mechanism of reduction.

Recent studies have also revealed that the reduction of Pd(II) does not always lead directly to Pd(0). For certain bulky phosphine ligands, stable and catalytically active dinuclear Pd(I) species can be formed. Understanding the specific reduction pathway for Pd(II) complexes of this compound is key to optimizing reaction conditions and avoiding the formation of off-cycle, inactive species. The goal is to maximize the concentration of the active catalyst at the start of the reaction, which is essential for achieving high turnover numbers and reaction efficiency.

Applications in Organic Synthesis Beyond Catalysis

Reagent in Synthesis of Complex Organic Molecules

Methyldiphenylphosphine is a key building block in the synthesis of complex organic molecules, primarily through its conversion into phosphonium (B103445) salts and subsequent ylides for the Wittig reaction. The classic Wittig reaction transforms aldehydes and ketones into alkenes with a high degree of regioselectivity, fixing the location of the double bond. The process begins with the SN2 reaction of this compound with an alkyl halide to produce a stable phosphonium salt. This salt is then deprotonated with a strong base to form the highly reactive phosphorus ylide, or Wittig reagent.

A notable application involves a modified Wittig-type reaction strategy for the synthesis of aryldiphenylphosphine oxides. In this two-step method, this compound is first quaternized by reacting it with various aryl bromides. This reaction, which can be nickel-catalyzed or in some cases metal-free, produces quaternary phosphonium salts in good yields. These salts are then subjected to a Wittig reaction with aldehydes, such as furan-2-carbaldehyde or p-chlorobenzaldehyde. Uniquely, in this context, the reaction pathway is leveraged not to produce an olefin, but to yield aryldiphenylphosphine oxides, with the triphenylphosphine (B44618) oxide acting as a byproduct in the traditional reaction now becoming the desired molecular framework. This method provides an alternative route to access these valuable compounds, particularly those with electron-deficient aryl groups.

Table 1: Synthesis of Quaternary Phosphonium Salts from this compound
Aryl Bromide ReactantResulting Phosphonium SaltYield
p-BromotolueneMethyl(p-tolyl)diphenylphosphonium Bromide75%
p-Bromoacetophenone(4-Acetylphenyl)(methyl)diphenylphosphonium Bromide73%

Precursors for Phosphorylated Enamines and Heterocycles

The direct role of this compound as a precursor for the synthesis of phosphorylated enamines and related nitrogen-containing heterocycles is not extensively documented in mainstream chemical literature. The synthesis of C- and N-phosphorylated enamines, which are valuable intermediates for creating various nitrogen- and phosphorus-containing heterocyclic systems, typically employs more electrophilic phosphorus reagents.

The common and established methods for phosphorylating enamines or precursor amines often involve the use of phosphorus halides, such as phosphorus pentachloride or chlorodiphenylphosphine (B86185). For instance, the reaction of cyclic enamines with excess P-chlorodiphenylphosphine, followed by oxidation or sulfurization, is a developed method for producing α,α'-bis(diphenylphosphoryl)- and α,α'-bis(diphenylphosphorothioyl)cycloalkanones. Another related approach is the Horner-Wittig reaction, which utilizes reagents like (aminomethyl)diphenylphosphine oxides to convert aldehydes and ketones into enamines.

While this compound can be readily converted to this compound oxide, a compound used in Horner-Wittig type reactions, its direct application as a starting material for phosphorylating enamines is not a standard synthetic route. The nucleophilic nature of the phosphorus atom in this compound makes it less suitable for direct reaction with the enamine double bond compared to the more electrophilic phosphorus (III) or (V) halides.

Synthesis of Phosphine (B1218219) Derivatives and Functional Materials

This compound serves as a crucial starting material for the synthesis of various phosphine derivatives that possess enhanced stability or specific functionalities. These derivatives are instrumental in the development of advanced functional materials.

This compound Oxide: One of the most common derivatives is this compound oxide, which is readily prepared by the oxidation of this compound. This compound is a versatile reagent in its own right and serves as a precursor for other phosphine derivatives. It is also used in the development of phosphine oxide-based catalysts.

Phosphine-Borane Adducts: To counteract the air-sensitivity of many phosphines, they are often protected as phosphine-borane adducts. This compound reacts with a source of borane (B79455) (BH3) to form the stable, solid this compound-borane (MePh2P·BH3). These adducts are generally colorless or white solids and are air-stable, which simplifies handling and storage. The borane group can be easily removed by treatment with a tertiary amine, liberating the free phosphine when needed for a reaction. This protection strategy is vital in multi-step syntheses where the phosphine moiety needs to be preserved through various reaction conditions.

Table 2: Key Derivatives Synthesized from this compound
Derivative NameSynthetic Precursor(s)Key Feature
This compound OxideThis compound, Oxidizing Agent (e.g., H₂O₂)Air-stable, versatile synthetic reagent
This compound-BoraneThis compound, Borane (BH₃)Air-stable protected form of the phosphine

Functional Materials: The diphenylphosphino moiety, derived from precursors like this compound, is incorporated into the organic linkers used to construct functional materials such as phosphine-functionalized metal-organic frameworks (P-MOFs). These porous materials combine the structural features of MOFs with the chemical reactivity of the phosphine group, opening avenues for applications in heterogeneous catalysis and metal immobilization.

Advanced Research and Emerging Applications

Materials Science Applications

In the realm of materials science, methyldiphenylphosphine and its derivatives are instrumental in creating advanced materials with tailored properties. Its ability to act as a stabilizing ligand and a modifier for polymers and other materials has led to its use in a variety of high-performance applications. chemimpex.com

Stabilization of Low-Valent Metal Complexes

A key application of this compound is its role as a ligand to stabilize transition metal complexes, particularly those with metals in low-valent states. chemimpex.com Tertiary phosphines are effective for this purpose because they are strong σ-donors and have π-acidic characteristics, which help to kinetically and oxidatively stabilize the metal center. illinois.edu This stabilization is crucial for the functionality of these complexes in various chemical transformations. This compound has been successfully used to prepare a range of coordination complexes, demonstrating its utility in this area. wikipedia.org The ability of phosphine (B1218219) ligands like this compound to stabilize these reactive metal centers is a foundational aspect of their use in catalysis and materials synthesis. chemimpex.comdigitellinc.com

Complex ExampleMetal CenterReference
MoH₄(PMePh₂)₄Molybdenum (IV) wikipedia.org
CoCl₂(PMePh₂)₂Cobalt (II) wikipedia.org

Development of New Materials and Catalysts

This compound serves as a critical component in the creation of new materials and specialized catalysts. chemimpex.com Its unique molecular structure can be modified, allowing for the development of tailored catalysts for specific chemical reactions. chemimpex.com This adaptability makes it a preferred choice for researchers aiming to enhance reaction efficiency and selectivity. chemimpex.com Furthermore, derivatives such as Methyl(diphenyl)phosphine oxide are utilized in crafting phosphine oxide-based catalysts, which are essential for processes like cross-coupling reactions and polymerization. chemimpex.com The development of novel cobalt complexes incorporating diphenylphosphine (B32561) ligands, for example, has been explored for applications in the polymerization of 1,3-butadiene. nih.gov

Integration into Polymers and Coatings

The integration of this compound into polymers and coatings is an area of active research. It is used to modify material properties, such as enhancing thermal stability and mechanical strength. chemimpex.com A related compound, diphenylphosphine oxide (DPO), has demonstrated significant potential as a flame retardant for epoxy resins, which are widely used in coatings and electronics. mdpi.com DPO offers advantages like high phosphorus content and the absence of P–O bonds, which can improve the thermal stability of the modified polymer at lower dosages compared to other flame retardants. mdpi.com This suggests a potential application pathway for this compound derivatives in creating safer, more durable polymer-based materials.

Role in Perovskite Solar Module Performance (as additive)

A significant emerging application for derivatives of this compound is in the field of renewable energy, specifically in perovskite solar cells (PSCs). Research has shown that using this compound oxide (MDPPO) as an additive in the perovskite precursor solution can substantially improve the performance and stability of large-area perovskite solar modules. acs.orgacs.orgnih.gov The MDPPO additive helps to promote uniform conductivity and carrier transport within the perovskite film, a critical factor for scaling up the technology from laboratory-sized cells to larger modules. acs.orgacs.orgnih.govablesci.com

This strategy has led to impressive results, with small-area PSCs achieving a power conversion efficiency (PCE) of 23.85%. acs.orgnih.gov For large-area modules (61.48 cm²), a notable PCE of 19.22% was achieved. acs.orgnih.gov Perhaps more importantly, the operational stability of the devices was significantly enhanced; the modified modules maintained 68% of their initial efficiency after 750-800 hours of continuous 1-sun illumination. acs.orgacs.orgnih.gov

Perovskite Solar Cell ParameterValue with MDPPO AdditiveReference
Small-Area Power Conversion Efficiency (PCE)23.85% acs.orgnih.gov
Large-Area Module PCE (61.48 cm²)19.22% acs.orgnih.gov
Operational Stability (after 750h)Maintained 68% of initial efficiency acs.orgnih.gov

Medicinal Chemistry and Pharmaceuticals

This compound and its derivatives also play a role in the advancement of medicinal chemistry and the pharmaceutical industry. chemimpex.com These compounds are not typically active pharmaceutical ingredients themselves but are crucial enabling tools in the synthesis of complex organic molecules that form the basis of new drugs. chemimpex.com

Ligands in Pharmaceutical Synthesis

In pharmaceutical synthesis, this compound is widely employed as a ligand in transition metal-catalyzed cross-coupling reactions. chemimpex.comsmolecule.com These reactions are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds found in a vast array of pharmaceutical compounds. The efficiency and selectivity of these catalytic processes are often enhanced by the presence of phosphine ligands like this compound. chemimpex.com It is a recognized ligand for a variety of named coupling reactions that are cornerstones of modern synthetic organic chemistry. smolecule.comsigmaaldrich.com

Common Cross-Coupling Reactions Utilizing this compound as a Ligand:

Buchwald-Hartwig Cross Coupling smolecule.comsigmaaldrich.com

Suzuki-Miyaura Coupling smolecule.comsigmaaldrich.com

Heck Reaction smolecule.comsigmaaldrich.com

Stille Coupling smolecule.comsigmaaldrich.com

Sonogashira Coupling smolecule.comsigmaaldrich.com

Negishi Coupling smolecule.comsigmaaldrich.com

Hiyama Coupling smolecule.comsigmaaldrich.com

Environmental and Green Chemistry Research

Environmental Fate Studies of Organophosphorus Compounds

Organophosphorus compounds are a diverse class of chemicals, and their environmental fate is largely dependent on their specific structure. While many studies focus on organophosphate pesticides and nerve agents, which contain phosphorus-oxygen bonds, the environmental behavior of organophosphines like this compound, characterized by direct phosphorus-carbon bonds, is less documented.

Generally, the biodegradation of organophosphorus compounds in soil and water is a key process that prevents their long-term accumulation. nih.govimrpress.com Microorganisms play a crucial role, often utilizing these compounds as a source of carbon or phosphorus. researchgate.net The primary degradation pathways for organophosphates involve enzymatic hydrolysis, which cleaves the ester or thiol linkages. researchgate.netbbrc.in

Key degradation mechanisms for organophosphorus compounds include:

Hydrolysis : This is a major degradation pathway where enzymes like phosphotriesterases, hydrolases, and phosphatases break the P-O alkyl and aryl bonds. imrpress.combbrc.in

Oxidation and Dealkylation : Under nutrient-limiting conditions, microorganisms can degrade these compounds through oxidation and the removal of alkyl groups. bbrc.in

Mineralization : In some cases, microorganisms can completely break down organophosphorus compounds into inorganic phosphate, carbon dioxide, and water. nih.gov

The persistence of these compounds varies widely. For example, the half-life of the organophosphate pesticide Diazinon in soil can range from 10 to 40 days. While bioremediation using microorganisms is seen as an environmentally friendly way to decontaminate polluted sites, the degradation products themselves can sometimes be toxic and accumulate in the environment. imrpress.com Specific environmental fate studies on this compound are not widely available in the reviewed literature, but as a tertiary phosphine, it is susceptible to oxidation, which would likely convert it to the more stable this compound oxide.

Degradation MechanismDescriptionKey Enzymes/Processes
HydrolysisCleavage of P-O bonds in alkyl and aryl groups, a primary detoxification step for many organophosphates. bbrc.inPhosphotriesterases, Hydrolases, Phosphatases. imrpress.com
OxidationInvolves enzymes like cytochrome P450 and can lead to the breakdown of the compound. bbrc.inCytochrome P450, Oxidoreductases. researchgate.net
Alkylation/DealkylationThe addition or removal of alkyl groups from the molecule. bbrc.inMicrobial metabolic processes. bbrc.in
MineralizationComplete breakdown of the compound into inorganic components. nih.govCarried out by various soil bacteria and fungi. nih.govbbrc.in

Sustainable Synthesis Approaches

Traditional methods for synthesizing tertiary phosphines like this compound often involve multi-step processes, the use of hazardous reagents such as organometallic compounds (e.g., Grignard reagents), and significant energy consumption. cfmot.denih.gov The conventional synthesis typically involves the reaction of chlorodiphenylphosphine (B86185) with a methyl Grignard reagent. smolecule.com Green chemistry principles are driving research toward more sustainable and environmentally friendly synthesis routes.

Key areas of development in the sustainable synthesis of phosphines include:

Alternative Catalysis : The use of palladium-catalyzed P-C coupling reactions offers a more direct route to forming the necessary bonds. researchgate.net Research is focused on developing cheaper and less toxic catalyst systems to reduce environmental impact. researchgate.net

Greener Solvents and Conditions : Performing reactions in aqueous media or under solvent-free conditions minimizes the use and waste of volatile organic compounds. tandfonline.comtandfonline.com Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption. tandfonline.com

Atom Economy : Hydrophosphination, the direct addition of a P-H bond across a double or triple bond, is a highly atom-economical method for creating P-C bonds, generating tertiary phosphines in a single step with high yields. mdpi.com

Bypassing Hazardous Precursors : A significant advancement is the development of methods that avoid the use of white phosphorus (P4), a highly toxic and energy-intensive starting material. nih.gov New strategies focus on using phosphate rock directly, employing mechanochemical (ball-milling) and solvent-free processes to form P-C bonds, representing a major step towards sustainable phosphorus chemistry. nih.gov Photocatalysis is also emerging as a method for C-P bond formation under mild conditions. rsc.org

Synthesis ApproachTraditional MethodSustainable AlternativeGreen Chemistry Benefit
Starting MaterialOften relies on white phosphorus (P4) and halophosphines. nih.govDirect use of phosphate rock or phosphine-borane complexes. nih.govnih.govAvoids highly toxic and energy-intensive precursors.
Reaction TypeNucleophilic substitution with Grignard or organolithium reagents. cfmot.deCatalytic hydrophosphination or P-C cross-coupling. researchgate.netmdpi.comHigher atom economy, fewer steps.
Reaction ConditionsOften requires anhydrous organic solvents.Use of aqueous media, solvent-free conditions, or microwave irradiation. tandfonline.comtandfonline.comReduces solvent waste and energy consumption.
Energy SourceConventional heating.Mechanochemistry (ball-milling) or photocatalysis. nih.govrsc.orgLower energy input and milder reaction conditions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and behavior of molecules like methyldiphenylphosphine. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems, including transition metal complexes where this compound acts as a ligand. ub.edursc.org

DFT calculations are instrumental in elucidating the nuanced nature of the phosphorus atom in this compound and its bonding characteristics when coordinated to a metal center. These calculations provide quantitative measures of the ligand's electronic properties, which govern its performance in catalysis.

Key electronic properties of phosphine (B1218219) ligands like this compound that can be determined using DFT include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the ligand's donor-acceptor properties. The HOMO is typically associated with the phosphorus lone pair and relates to its σ-donating ability, while the LUMO energy is relevant to its π-accepting character.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of electron density distribution and orbital interactions. massey.ac.nz It can quantify the charge on the phosphorus atom and describe the σ-donation from the phosphorus lone pair to a metal center and any π-backbonding from the metal to the ligand's σ* orbitals. massey.ac.nz

Molecular Electrostatic Potential (MEP) : The MEP is a visual and quantitative tool for predicting chemical reactivity. scispace.com The minimum of the MEP (Vmin), typically located at the phosphorus lone pair, is a powerful descriptor of the ligand's net electron-donating strength. researchgate.net A more negative Vmin indicates a stronger σ-donating ability. researchgate.net This calculated parameter shows a good linear correlation with experimentally derived values like the Tolman Electronic Parameter (TEP). researchgate.net

Calculated PropertySignificance for this compound
HOMO EnergyIndicates the energy of the phosphorus lone pair; relates to σ-donor strength.
LUMO EnergyRelates to the ability of the P-C σ* orbitals to accept electron density (π-acidity).
NBO Charge on PhosphorusQuantifies the electron density at the P atom, influenced by phenyl and methyl groups.
Molecular Electrostatic Potential (Vmin)Provides a quantitative measure of the ligand's overall electronic donating effect. researchgate.net

DFT calculations are a powerful asset for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms, providing insights into the step-by-step transformation of reactants into products. rsc.orgmdpi.com A DFT study on the closely related diphenyl methyl phosphinite demonstrated the utility of this approach in understanding reaction pathways and regioselectivity. imist.maresearchgate.net

For reactions where this compound acts as a nucleophile or a ligand in a catalyst, DFT can be used to:

Locate Transition States : By identifying the geometry and energy of transition states, the rate-determining step of a reaction can be determined, and activation energy barriers can be calculated. imist.maresearchgate.net

Characterize Intermediates : The structures and relative stabilities of reaction intermediates can be calculated, helping to build a complete picture of the reaction pathway.

DFT serves as a predictive tool in the rational design of new phosphine ligands and catalysts. ub.edu By computationally screening virtual libraries of ligands, chemists can predict their properties and prioritize synthetic efforts towards the most promising candidates. nih.gov this compound's properties can be systematically modified in silico (e.g., by changing substituents on the phenyl rings) to tune its steric and electronic profile for a specific catalytic application. mdpi.comsigmaaldrich.com

DFT-based property prediction is integral to modern catalyst development:

Steric and Electronic Descriptors : DFT is used to calculate key descriptors that quantify a ligand's properties. Steric bulk can be quantified by parameters like the percent buried volume (%Vbur), while electronic effects are captured by Vmin or calculated bond energies. researchgate.nettuwien.at

Database Development : Large databases of phosphine ligands with their DFT-calculated properties have been constructed. nih.govresearchgate.net These databases, when combined with machine learning, can identify "active ligand space"—a specific range of descriptor values that correlate with high catalytic activity for a given reaction. nih.govresearchgate.net

Predicting Binding Affinity : DFT can calculate the binding energy of this compound to a metal center, a crucial factor in catalyst stability and reactivity. rsc.org This allows for the prediction of how strongly the ligand will coordinate and whether it is likely to dissociate during a catalytic cycle.

Predicted PropertyApplication in Ligand Design
Percent Buried Volume (%Vbur)Quantifies steric hindrance around the metal center to predict effects on reaction rates and selectivity. tuwien.at
Ligand Binding EnergyPredicts the stability of the metal-phosphine complex and the propensity for ligand dissociation. rsc.org
Reaction Energy ProfilesModels the entire catalytic cycle to predict turnover frequency and identify potential catalyst deactivation pathways. researchgate.net

Kinetic Investigations and Modeling

Kinetic studies provide crucial experimental data on reaction rates, which, when combined with computational modeling, offer a comprehensive understanding of reaction mechanisms. While detailed kinetic models for reactions specifically involving this compound are not widely reported, the principles of such investigations are well-established. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are not captured by static quantum mechanical calculations. nih.govresearchopenworld.com MD simulations model the movement of atoms in a system by solving Newton's equations of motion, allowing researchers to observe how a molecule like this compound behaves in a realistic environment, such as in solution or as part of a large protein-ligand complex. nih.govmdpi.com

Potential applications of MD simulations for this compound include:

Conformational Analysis : Studying the rotation of the phenyl and methyl groups around the P-C bonds to understand the ligand's flexibility and the range of conformations it can adopt.

Solvation Effects : Modeling the interaction of this compound with solvent molecules to understand how the solvent influences its behavior and reactivity.

Ligand-Receptor Interactions : When used as a ligand in a larger catalytic complex, MD simulations can explore the stability of the complex, the flexibility of the ligand in the binding pocket, and how its dynamic motions might facilitate or hinder catalytic steps. nih.govajgreenchem.com

Quantitative Structure-Activity Relationships (QSAR) for Ligand Effects

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that seeks to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.gov In the context of catalysis, QSAR can be used to relate the properties of phosphine ligands to their performance (e.g., reaction yield, enantioselectivity) in a specific reaction.

A QSAR model for a series of phosphine ligands, including this compound, would be developed by:

Assembling a Dataset : A collection of phosphine ligands with experimentally measured activity data for a target reaction is required.

Calculating Descriptors : For each ligand, a set of numerical descriptors that quantify its structural, steric, and electronic properties is calculated. These can be experimental (e.g., Tolman cone angle) or, more commonly, derived from DFT calculations (%Vbur, HOMO/LUMO energies, Vmin). tuwien.at

Building the Model : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that relates the descriptors to the observed activity. nih.gov

Validation : The model's predictive power is tested on a set of ligands not used in its creation.

Such a model could then be used to predict the catalytic performance of new, yet-to-be-synthesized phosphine ligands, thereby guiding the design of more effective catalysts and accelerating the discovery process. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methyldiphenylphosphine, offering insights into its molecular structure through the analysis of various atomic nuclei.

³¹P NMR

Phosphorus-31 NMR spectroscopy is particularly informative for phosphorus-containing compounds like this compound. The ³¹P nucleus is a spin-1/2 nucleus with 100% natural abundance, making it highly amenable to NMR studies. The chemical shift of the phosphorus atom provides a direct probe of its electronic environment.

In a typical ³¹P NMR spectrum of this compound, a singlet is observed, indicating the presence of a single phosphorus environment. In one study, the ³¹P NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 298 K showed a singlet at a chemical shift (δ) of -26.8 ppm. This upfield shift is characteristic of tertiary phosphines. The absence of coupling in a proton-decoupled ³¹P NMR spectrum simplifies the signal to a single peak, confirming the purity of the sample in terms of phosphorus-containing species.

Table 1: ³¹P NMR Data for this compound

SolventTemperature (K)Chemical Shift (δ) (ppm)MultiplicityReference
CDCl₃298-26.8Singlet

¹H NMR

Proton (¹H) NMR spectroscopy provides valuable information about the hydrogen atoms within the this compound molecule, detailing their chemical environment and connectivity. The spectrum typically displays signals corresponding to the methyl and phenyl protons.

In a study conducted in deuterated chloroform (CDCl₃) at 400 MHz and 298 K, the ¹H NMR spectrum of this compound exhibited a doublet for the methyl (CH₃) protons at approximately 1.6 ppm. The splitting of this signal into a doublet is due to coupling with the adjacent phosphorus-31 nucleus. The phenyl protons appear as a multiplet in the aromatic region, typically between 7.3 and 7.7 ppm. The integration of these signals corresponds to the ratio of methyl to phenyl protons (3:10), confirming the molecular structure.

Table 2: ¹H NMR Data for this compound

SolventTemperature (K)Chemical Shift (δ) (ppm)MultiplicityAssignmentReference
CDCl₃2981.6DoubletCH₃
CDCl₃2987.3-7.7MultipletPhenyl

¹³C NMR

Carbon-13 (¹³C) NMR spectroscopy is employed to identify the different carbon environments within this compound. Due to the low natural abundance of ¹³C (about 1.1%), these spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum by removing ¹H-¹³C coupling.

The ¹³C NMR spectrum of this compound will show distinct signals for the methyl carbon and the different carbons of the two phenyl rings. The carbon atoms directly bonded to the phosphorus atom will exhibit coupling to the ³¹P nucleus, resulting in splitting of their corresponding signals. This P-C coupling provides crucial information for assigning the signals to specific carbon atoms in the molecule. While specific chemical shift values from the searched literature are not available, it is expected that the methyl carbon would appear at a higher field (lower ppm) compared to the aromatic carbons.

Mass Spectrometry (e.g., FTICR-MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for its analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. In one database, the top three peaks in the GC-MS spectrum were observed at mass-to-charge ratios (m/z) of 200, 183, and 185. The peak at m/z 200 corresponds to the molecular ion. The fragmentation pattern can provide clues about the structure; for instance, the peak at m/z 185 could arise from the loss of a methyl group, and the peak at m/z 183 could be due to the subsequent loss of two hydrogen atoms.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is an advanced mass spectrometry technique that offers ultra-high resolution and mass accuracy. While specific FTICR-MS data for this compound was not found in the provided search results, this technique is highly applicable to the study of organophosphorus compounds. The high resolving power of FTICR-MS would allow for the unambiguous determination of the elemental composition of this compound and its fragments from their exact masses. This capability is particularly useful in complex mixtures or for confirming the identity of novel derivatives.

Table 3: GC-MS Data for this compound

Peak Rankm/zPossible AssignmentReference
1200[M]⁺
2183[M - CH₃ - 2H]⁺
3185[M - CH₃]⁺

X-ray Diffraction (XRD) and Crystallography

While a crystal structure of this compound in its free form was not explicitly detailed in the search results, the structures of numerous metal complexes incorporating this compound as a ligand have been determined by X-ray crystallography. In these complexes, the this compound ligand coordinates to a metal center through its phosphorus atom.

Crystallographic studies of such complexes reveal key structural parameters of the coordinated this compound. For example, the P-C bond lengths and the C-P-C bond angles can be accurately measured. These studies are crucial for understanding the steric and electronic properties of the phosphine (B1218219) ligand and how they influence the geometry and reactivity of the metal complex. For instance, the crystal structure of a related compound, dimethyl(phenyl)phosphine sulfide (B99878), was determined, showcasing the tetrahedral geometry around the phosphorus atom and providing precise bond lengths and angles. This illustrates the level of detail that can be obtained from crystallographic analysis for organophosphorus compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These methods allow for the identification of functional groups and provide a fingerprint for the molecular structure of this compound. While IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule's electron cloud.

For this compound, the vibrational spectra are characterized by modes associated with the phenyl rings, the P-C bonds, and the methyl group. The key vibrational modes for this compound are summarized in the table below. The phenyl group vibrations, such as C-H stretching, C-C stretching, and ring breathing modes, are typically prominent in both IR and Raman spectra. The stretching and bending vibrations of the P-C bonds and the methyl group provide crucial information about the geometry and electronic environment of the phosphorus atom.

Vibrational ModeExpected Frequency Range (cm-1)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the carbon-hydrogen bonds on the phenyl rings.
Aliphatic C-H Stretch3000 - 2850Stretching vibrations of the carbon-hydrogen bonds in the methyl group.
Aromatic C-C Stretch1600 - 1450In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings.
P-Phenyl Stretch1100 - 1000Stretching vibration of the phosphorus-carbon bond connected to the phenyl ring.
P-Methyl Stretch750 - 650Stretching vibration of the phosphorus-carbon bond connected to the methyl group.
Ring Bending/DeformationBelow 1000Various in-plane and out-of-plane bending and deformation modes of the phenyl rings.

UV-Vis Spectroscopy and Photophysical Studies

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like this compound, the absorption spectrum is typically dominated by π → π* transitions associated with the phenyl rings. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the phosphorus atom can also influence the electronic structure and, consequently, the absorption spectrum.

Photophysical studies, which include techniques like fluorescence and phosphorescence spectroscopy, provide information about the fate of the molecule after it has been electronically excited. These studies can reveal details about the excited state lifetimes, quantum yields, and the various de-excitation pathways available to the molecule, such as fluorescence, phosphorescence, and non-radiative decay. While detailed photophysical data for this compound is not extensively reported in publicly available literature, the expected electronic transitions can be summarized.

ParameterExpected ObservationDescription
λmax (Absorption)UV region (typically < 300 nm)The wavelength of maximum absorbance, corresponding to π → π* electronic transitions in the phenyl rings.
Molar Absorptivity (ε)HighA measure of how strongly the compound absorbs light at a given wavelength. Aromatic systems typically have high molar absorptivity for π → π* transitions.
Fluorescence EmissionPotentially observableEmission of light from the lowest singlet excited state (S1) to the ground state (S0). The quantum yield and lifetime would provide insights into the excited state dynamics.
Phosphorescence EmissionPotentially observableEmission of light from the lowest triplet excited state (T1) to the ground state (S0). This is often observed at low temperatures.

Future Directions and Research Opportunities

Development of New Chiral Methyldiphenylphosphine Ligands

The synthesis of new chiral phosphine (B1218219) ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds essential for pharmaceuticals and fine chemicals. nih.gov Future research in this area is focused on creating novel chiral ligands derived from the this compound scaffold. While classic examples like menthyldiphenylphosphine and neomenthyldiphenylphosphine have demonstrated the potential of introducing chirality via substituents, modern synthetic strategies offer more sophisticated approaches. acs.org

A primary avenue of research involves the creation of P-chiral ligands, where the phosphorus atom itself is the stereogenic center. nih.gov The phosphine-borane protection strategy is a key enabling technology in this field. tcichemicals.com This method allows for the stereospecific synthesis of P-chiral phosphine-boranes, which can then be deprotected to yield enantiopure phosphine ligands. nih.gov Researchers are exploring the adaptation of these methods to synthesize novel P-chiral analogues of this compound, aiming to fine-tune the electronic and steric environment around a metal center for highly selective asymmetric transformations.

Furthermore, new ligand architectures that incorporate the this compound moiety into larger, more complex chiral backbones are being investigated. These "backbone chirality" ligands often feature atropisomerism (chirality arising from hindered rotation) or stereogenic carbons within their structure. nih.govnih.gov By integrating the diphenylphosphino group attached to a methyl linker into these frameworks, chemists can create a diverse library of ligands with unique steric and electronic properties, tailored for specific asymmetric reactions like allylic alkylations or hydrogenations. nih.govnih.gov

Ligand Design StrategyDescriptionPotential Advantages
P-Chiral Analogues The phosphorus atom is the stereocenter. Synthesized via methods like the phosphine-borane protection strategy.Direct influence on the chiral environment at the metal center; highly tunable.
Backbone Chirality Chirality originates from a chiral scaffold (e.g., BINAP, spiro skeletons) onto which the this compound group is attached.Creates well-defined chiral pockets; robust and modular synthesis.
Functionalized Derivatives Introduction of additional functional groups to the phenyl rings or methyl group of this compound.Allows for secondary interactions (e.g., hydrogen bonding), bifunctional catalysis, and immobilization.

Advanced Applications in Organometallic Catalysis

This compound is a versatile ligand for a wide array of transition metal-catalyzed reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. chemimpex.com Future research aims to expand its applications and improve the efficiency of existing catalytic systems.

Cross-Coupling Reactions: this compound has proven effective as a ligand in numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. chemimpex.comsigmaaldrich.com Its moderate steric bulk and electron-donating nature help stabilize the active palladium(0) species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.comyoutube.com Ongoing research is focused on developing more robust catalyst systems based on this compound that can operate under milder conditions, with lower catalyst loadings, and with a broader range of challenging substrates, such as aryl chlorides. mdpi.com

Hydrogenation Reactions: Metal complexes of this compound are also active in hydrogenation catalysis. wikipedia.org For instance, molybdenum complexes like MoH₄(PMePh₂)₄ are known catalysts. wikipedia.org Research is directed towards developing catalysts for asymmetric hydrogenation by using chiral derivatives of this compound. The goal is to achieve high enantioselectivity in the reduction of prochiral olefins, ketones, and imines, which is a critical process in the pharmaceutical industry. nih.gov

Catalytic ReactionRole of this compoundResearch Focus
Suzuki-Miyaura Coupling Ligand for Palladium catalysts, stabilizing the active species.Developing catalysts for room-temperature couplings and with challenging substrates.
Heck & Sonogashira Coupling Facilitates C-C bond formation between aryl halides and alkenes/alkynes. nih.govsapub.orgImproving catalyst longevity, turnover numbers (TON), and application in green solvents. nih.gov
Asymmetric Hydrogenation Chiral derivatives serve as ligands for Rhodium or Ruthenium catalysts. nih.govAchieving higher enantiomeric excess (ee%) for a broader range of substrates.

Exploration in Sustainable Chemistry and Energy Materials

A significant frontier for chemical research is the development of technologies that address environmental challenges. While direct applications of this compound in this area are still emerging, its properties make it a promising candidate for exploration in sustainable catalysis and energy-related materials.

Catalytic Conversion of Renewables: The conversion of biomass into valuable chemicals and fuels is a key aspect of sustainable chemistry. Phosphine-ligated metal complexes are being investigated for their ability to catalyze reactions such as the hydrodeoxygenation of biomass-derived platform molecules. The specific electronic and steric profile of this compound could offer advantages in tuning the selectivity and activity of catalysts for these transformations.

Carbon Dioxide and Nitrous Oxide Reduction: The utilization of carbon dioxide (CO₂) as a C1 feedstock is a major goal in sustainable chemistry. Palladium complexes with phosphine ligands have shown promise as electrocatalysts for the reduction of CO₂ to carbon monoxide (CO) or formic acid. illinois.edu Similarly, the reduction of nitrous oxide (N₂O), a potent greenhouse gas, can be mediated by phosphines. acs.org Future research will likely explore how this compound and its derivatives perform in these catalytic systems, potentially leading to more efficient and selective processes for greenhouse gas utilization.

Biomedical and Pharmaceutical Innovations

The unique chemical properties of organophosphorus compounds are increasingly being leveraged in the biomedical and pharmaceutical fields. This compound and its derivatives, particularly its oxide, are valuable building blocks in this context. chemimpex.comchemimpex.com

Scaffolds for Drug Discovery: this compound oxide is used in the synthesis of complex organic molecules that are candidates for new drugs. chemimpex.com The phosphine oxide moiety is particularly interesting in medicinal chemistry; it is metabolically stable, can act as a hydrogen bond acceptor, and tends to increase aqueous solubility and decrease lipophilicity. enamine.net A prominent example is the FDA-approved cancer drug Brigatinib, which features a phosphine oxide group, underscoring the therapeutic potential of this functionality. enamine.net Future work will involve the rational design of novel bioactive compounds that incorporate the this compound oxide core as a key structural element.

Bioactive Metal Complexes: The coordination of phosphine ligands to metals like platinum, gold, and ruthenium can produce complexes with significant biological activity, including anticancer and antimicrobial properties. mdpi.comnih.gov Research is underway to synthesize and screen novel metal complexes of this compound and its functionalized derivatives. The goal is to develop new metallodrugs where the phosphine ligand can modulate the complex's stability, solubility, and interaction with biological targets.

Computational Chemistry for Predictive Design

The design and optimization of catalysts and functional molecules have been revolutionized by computational chemistry and machine learning. These tools are being applied to accelerate the discovery of new phosphine ligands with desired properties, moving beyond traditional trial-and-error approaches.

Predictive Modeling of Ligand Properties: Density Functional Theory (DFT) and other quantum mechanical methods are used to calculate key descriptors of phosphine ligands that correlate with catalytic performance. bris.ac.ukbris.ac.uk These descriptors include:

Tolman Electronic Parameter (TEP): A measure of the electron-donating or -withdrawing ability of a phosphine ligand. acs.org

Cone Angle: A measure of the steric bulk of the ligand.

Percent Buried Volume (%Vbur): A more sophisticated steric parameter that quantifies the space occupied by a ligand around the metal center. eurekalert.org

Machine learning models are being trained on large datasets of calculated ligand properties to predict the performance of new, untested phosphine ligands in specific reactions. rsc.orgrsc.org This data-driven approach allows researchers to screen vast virtual libraries of potential ligands based on the this compound scaffold and identify the most promising candidates for synthesis and experimental validation. rsc.orgresearchgate.net This predictive capability significantly reduces the time and resources required for catalyst development. nih.gov

Computational ToolApplication in Phosphine DesignKey Outcome
Density Functional Theory (DFT) Calculation of electronic and steric properties (e.g., TEP, %Vbur).Accurate prediction of ligand effects on catalyst stability and reactivity.
Machine Learning (ML) Training models on large datasets of known ligands and their performance.Rapid screening of virtual ligand libraries to identify promising new structures. rsc.orgrsc.org
Automated Workflow Tools Integration of DFT calculations and ML models for high-throughput screening.Autonomous catalyst design and accelerated discovery of novel ligands. nih.gov

Q & A

Q. What are the standard methods for synthesizing and characterizing methyldiphenylphosphine in academic laboratories?

this compound is typically synthesized via nucleophilic substitution between methyllithium and chlorodiphenylphosphine under inert conditions. Characterization involves 31P^{31}\text{P} NMR spectroscopy (showing a singlet near δ 10–20 ppm) and GC-MS for purity verification. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm structure .

Q. How can solubility data inform purification strategies for this compound?

Solubility studies in solvents like hexane, toluene, and ethanol (e.g., 0.12 g/mL in ethanol at 25°C) guide recrystallization or chromatographic purification. Low solubility in polar solvents allows selective crystallization, while fractional distillation (bp 282–284°C) is used for volatile impurities .

Q. What precautions are critical for handling this compound in experimental workflows?

Due to its air sensitivity (reacts with O2_2 and moisture), this compound must be stored under argon or nitrogen. Use Schlenk-line techniques for synthesis and gloveboxes for manipulation. Degradation products (e.g., phosphine oxide) can be monitored via 31P^{31}\text{P} NMR .

Advanced Research Questions

Q. How does this compound function as both a reducing agent and radical carrier in photoredox catalysis?

In hydrotrifluoromethylthiolation reactions, this compound reduces trifluoromethanesulfonic anhydride (Tf2_2O) to generate CF3_3S^- intermediates while stabilizing radical species via phosphine-centered radical formation. Kinetic studies and electron paramagnetic resonance (EPR) are used to elucidate this dual role .

Q. What mechanistic insights explain contradictions in this compound’s reactivity under varying oxygen levels?

Under inert conditions, this compound acts as a strong nucleophile. Trace O2_2 promotes oxidation to this compound oxide (detected via FTIR or 31P^{31}\text{P} NMR), altering reactivity. Comparative kinetic assays under controlled atmospheres (e.g., O2_2-free vs. ambient) resolve such discrepancies .

Q. How can researchers analyze oxidation byproducts of this compound in catalytic cycles?

Oxidation to this compound oxide (CAS 2129-89-7) is monitored via 31P^{31}\text{P} NMR (δ ~30 ppm) and LC-MS. Computational methods (DFT) model transition states to predict oxidation pathways, while XANES spectroscopy probes electronic structure changes during catalysis .

Q. What strategies address conflicting reports on this compound’s ligand efficacy in transition-metal complexes?

Discrepancies arise from steric/electronic variations in metal centers (e.g., Pd vs. Ni). Systematic studies using X-ray crystallography and cyclic voltammetry quantify ligand properties. Comparative trials with analogous ligands (e.g., PPh3_3) clarify steric bulk effects .

Methodological Considerations

  • Reproducibility : Document inert-atmosphere protocols and impurity thresholds (e.g., ≤2% oxide by NMR) to ensure consistency .
  • Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian for reaction thermodynamics) to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.